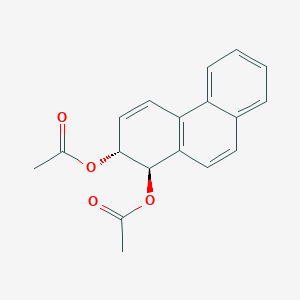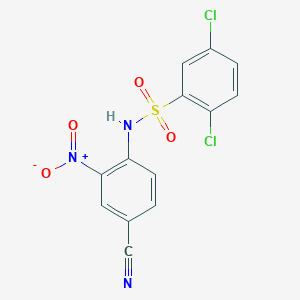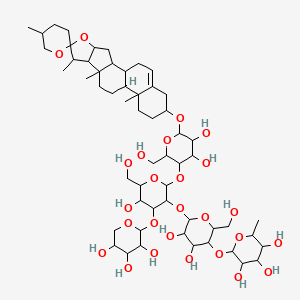
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1,2-Dihydro-1,2-phenanthrenediol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
60890-34-8 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1 |
InChIキー |
IYTWERZMHCXJJZ-QZTJIDSGSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)


